Methyl 3-amino-2-methylpropanoate
Overview
Description
Methyl 3-amino-2-methylpropanoate, also known as this compound, is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity : The synthesis of novel compounds like N-(α-bromoacyl)-α-amino esters containing a valyl moiety, including methyl 3-amino-2-methylpropanoate derivatives, has been studied for their cytotoxicity, anti-inflammatory, and antibacterial activities. These compounds show low cytotoxicity and absence of antibacterial and anti-inflammatory activity, which could be beneficial for incorporation in prodrugs (Yancheva et al., 2015).
Cross-Coupling in Chemical Synthesis : Research has been conducted on the cross-coupling of C–H bonds using a U-shaped template, which is significant for the arylation and methylation of compounds like 3-phenylpropanoic acid and phenolic derivatives (Wan et al., 2013).
Crystallography and Conformation Studies : Studies on N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, a related compound, reveal insights into crystal structure, molecular conformation, and hydrogen-bonded parallel β-sheet-like tapes formation, which is uncommon in protected dipeptides containing α,α-disubstituted residues (Gebreslasie et al., 2011).
Photopolymerization Applications : Research into nitroxide-mediated photopolymerization has led to the development of compounds like methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, which demonstrate significant changes in photophysical and photochemical properties upon UV irradiation (Guillaneuf et al., 2010).
Enzymatic Resolution and Chiral Chemistry : The enzymatic resolution of this compound derivatives for the production of optically pure enantiomers using lipase B from Candida antarctica has been explored, highlighting its potential in pharmaceutical applications (Escalante, 2008).
Synthesis of Heterocyclic Systems : The compound has been used in the synthesis of various heterocyclic systems, demonstrating its versatility as a reagent in chemical synthesis (Selič et al., 1997).
Amino Acid Ester Isocyanates Synthesis : Research on synthesizing amino acid ester isocyanates, such as Methyl (S)-2-isocyanato-3-phenylpropanoate, contributes to a better understanding of esters of substituted monobasic acids and isocyanates in chemistry (Tsai et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-amino-2-methylpropanoate primarily targets enzymes involved in amino acid metabolism, specifically transaminases. These enzymes play a crucial role in the transfer of amino groups, which is essential for the synthesis and degradation of amino acids .
Mode of Action
The compound interacts with its target enzymes by acting as a substrate for transaminases. This interaction facilitates the transfer of amino groups, leading to the formation of new amino acids and the breakdown of existing ones. The resulting changes include alterations in the levels of various amino acids within the cell .
Biochemical Pathways
This compound affects several biochemical pathways, particularly those involved in amino acid metabolism. The primary pathway influenced is the transamination pathway, which is critical for maintaining amino acid balance and supporting various metabolic processes. Downstream effects include changes in the synthesis of proteins and other nitrogen-containing compounds .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream, distributed to various tissues, metabolized primarily in the liver, and excreted through the kidneys. These properties impact its bioavailability, determining how much of the active compound reaches its target sites .
Result of Action
At the molecular level, the action of this compound results in the modulation of amino acid levels, which can influence protein synthesis and degradation. At the cellular level, these changes can affect cell growth, differentiation, and overall metabolic activity. The compound’s action can lead to both anabolic and catabolic effects, depending on the cellular context .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, extreme pH levels or high temperatures may denature the compound or its target enzymes, reducing its effectiveness. Additionally, interactions with other drugs or metabolites can alter its pharmacokinetics and pharmacodynamics .
Properties
IUPAC Name |
methyl 3-amino-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(3-6)5(7)8-2/h4H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGDNKQFNQZCLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.